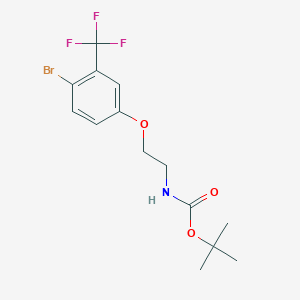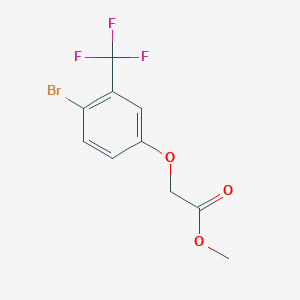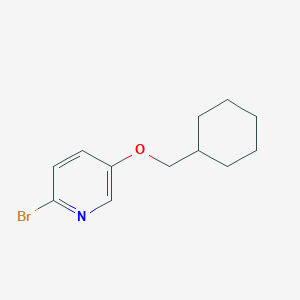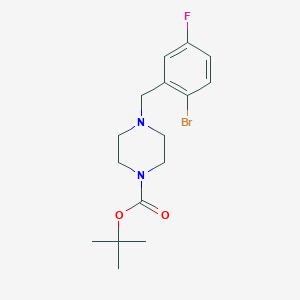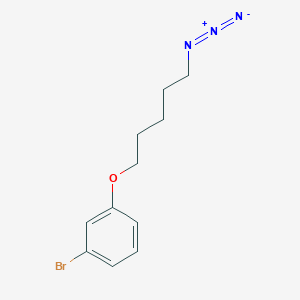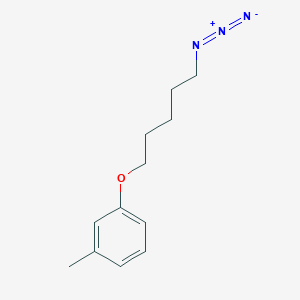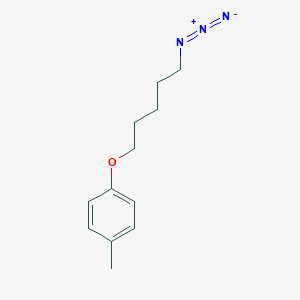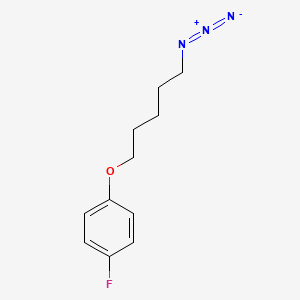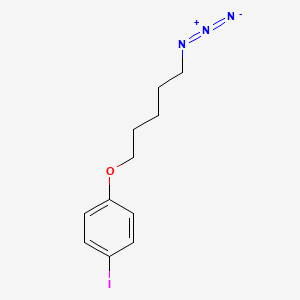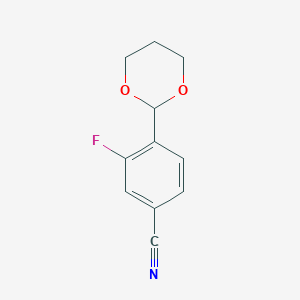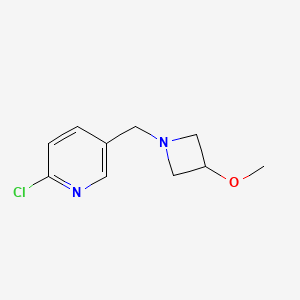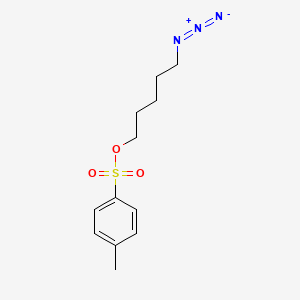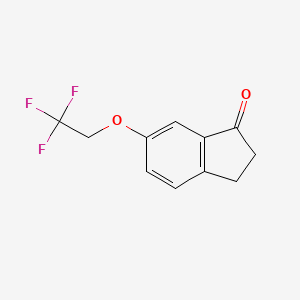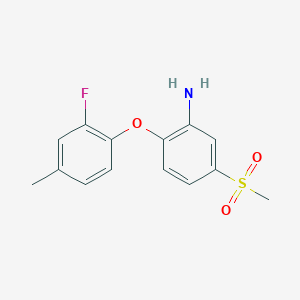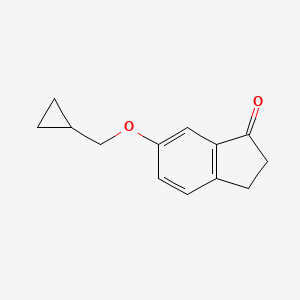
6-(Cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-one is an organic compound with a unique structure that includes a cyclopropylmethoxy group attached to an indanone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dihydro-1H-inden-1-one and cyclopropylmethanol.
Reaction Conditions: The cyclopropylmethanol is first converted to cyclopropylmethoxy chloride using thionyl chloride or another chlorinating agent. This intermediate is then reacted with 2,3-dihydro-1H-inden-1-one in the presence of a base such as potassium carbonate to yield the desired product.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This involves:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Employing solvents that facilitate the reaction and are easy to remove post-reaction.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain high-purity this compound.
化学反応の分析
Types of Reactions
6-(Cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed depend on the type of reaction. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
科学的研究の応用
6-(Cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 6-(Cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets such as enzymes or receptors. The cyclopropylmethoxy group can enhance binding affinity and specificity, leading to modulation of biological pathways. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
類似化合物との比較
Similar Compounds
6-Methoxy-2,3-dihydro-1H-inden-1-one: Similar structure but lacks the cyclopropyl group.
6-(Cyclopropylmethoxy)-2,3-dihydro-1H-inden-2-one: Isomer with the methoxy group at a different position.
6-(Cyclopropylmethoxy)-1H-inden-1-one: Similar but without the dihydro component.
Uniqueness
6-(Cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-one is unique due to the presence of the cyclopropylmethoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This structural feature can enhance its stability and binding interactions in various applications.
特性
IUPAC Name |
6-(cyclopropylmethoxy)-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c14-13-6-4-10-3-5-11(7-12(10)13)15-8-9-1-2-9/h3,5,7,9H,1-2,4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPCEMCXVJTZND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC3=C(CCC3=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
